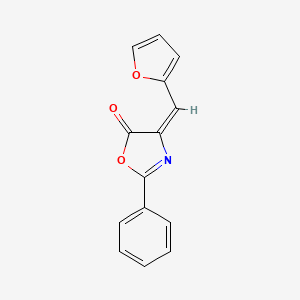

4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one

Description

Contextualization within the Chemistry of 1,3-Oxazol-5-ones (Azlactones)

The chemistry of 4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one is deeply rooted in the broader class of compounds known as 1,3-oxazol-5-ones, or more commonly, azlactones. These molecules are fundamental building blocks in organic synthesis, particularly for the preparation of amino acids and peptides. researchgate.net

The history of azlactones is intrinsically linked to the Erlenmeyer-Plöchl synthesis, a reaction first described by Friedrich Gustav Carl Emil Erlenmeyer in 1893. modernscientificpress.com This classic reaction involves the condensation of N-acylglycines (like hippuric acid) with aldehydes or ketones in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). modernscientificpress.comwikipedia.org This process generates unsaturated azlactones, which are formally the anhydrides of alpha-acylamino acids. organicreactions.org

The term "azlactone" is a common name for this class of compounds. The systematic nomenclature, according to the International Union of Pure and Applied Chemistry (IUPAC), designates them as oxazol-5(4H)-ones. iupac.org The specific compound of interest, with an exocyclic double bond at the 4-position, is classified as an unsaturated azlactone. organicreactions.orgiupac.org

The 1,3-oxazol-5-one (B15018591) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. researchgate.net This structure possesses a variety of reactive sites that contribute to its synthetic versatility. researchgate.netrsc.org Key structural features include:

Electrophilic Sites : The carbonyl group at the C-5 position is susceptible to nucleophilic attack, leading to ring-opening reactions. This is a common pathway for converting azlactones into α-amino acid derivatives. biointerfaceresearch.com

Pro-nucleophilic Site : The carbon at the C-4 position is flanked by the carbonyl group and the ring nitrogen, making its protons acidic (pKa ≈ 9). sci-hub.se Deprotonation generates a resonance-stabilized anion that can react with various electrophiles. biointerfaceresearch.comsci-hub.se

The electronic configuration of the oxazolone (B7731731) ring allows for delocalization of electrons, and the introduction of an exocyclic C=C double bond, as seen in this compound, creates an extended conjugated system. This conjugation influences the molecule's electronic transitions and is responsible for the fluorescent properties observed in some derivatives. preprints.org Due to their structure, azlactones are often considered to be "masked" amino acids, providing a stable intermediate for the synthesis of more complex, biologically relevant molecules. researchgate.netsci-hub.se

Significance of Furan-Substituted Heterocycles in Organic Chemistry

Furan (B31954) derivatives are key components in a vast array of biologically active compounds and are valuable intermediates in industrial and laboratory synthesis. researchgate.netijsrst.com While complex biosynthetic pathways exist in nature, laboratory synthesis offers several established routes to the furan ring system.

Classic Synthetic Methods for Furans:

| Synthesis Method | Description |

|---|---|

| Paal-Knorr Synthesis | This method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield substituted furans. msu.edupharmaguideline.com |

| Feist–Benary Synthesis | This reaction forms furans from the reaction of α-halo ketones with the enolate of a β-dicarbonyl compound. wikipedia.org |

| From Furfural (B47365) | Furan itself can be produced industrially via the palladium-catalyzed decarbonylation of furfural, a compound derived from pentose-containing biomass such as oat hulls or corn cobs. wikipedia.org |

Modern synthetic chemistry also employs various transition-metal-catalyzed reactions to construct the furan nucleus efficiently. researchgate.netorganic-chemistry.org

The furan moiety imparts a distinct reactivity profile due to its unique electronic structure. Although it is classified as an aromatic compound, its resonance energy is considerably lower than that of benzene, thiophene, and pyrrole (B145914). acs.orgwikipedia.org This reduced aromatic stabilization means that furan can participate in reactions that are atypical for more aromatic systems. acs.org

The furan ring exhibits dual reactivity:

Aromatic Reactivity : As an electron-rich aromatic system, furan readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and acylation. msu.edupharmaguideline.com The attack preferentially occurs at the C-2 position, adjacent to the oxygen atom. wikipedia.org

Diene Reactivity : Due to its lower aromaticity, furan can behave as a conjugated diene in cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgpearson.comyoutube.com This allows for the construction of complex bicyclic systems.

This ability to act as both an aromatic nucleophile and a diene makes furan a highly versatile synthon in organic chemistry. acs.org

Overview of Academic Research Trajectories for this compound

Academic research on the specific compound this compound, also known by the acronym PFO, has focused on its photophysical and photochemical properties. researchgate.net A significant area of investigation has been its potential application as a fluorescent chemosensor.

Studies have examined the behavior of PFO in various solvents and embedded within a solid polymer matrix. researchgate.net A primary research trajectory has been the use of this azlactone derivative for the optical detection of metal ions. Research has demonstrated that PFO exhibits a satisfactory fluorescence emission response to the presence of ferric ions (Fe³⁺), making it a candidate for use in chemical sensors. researchgate.net

Summary of Research Findings on PFO as a Fluorescent Sensor for Fe³⁺

| Parameter | Finding | Reference |

|---|---|---|

| Analyte | Ferric Ion (Fe³⁺) | researchgate.net |

| Detection Method | Fluorescence Emission Spectroscopy | researchgate.net |

| Detection Limit | 3.8 × 10⁻⁶ M | researchgate.net |

| Dynamic Response Range | 6 × 10⁻⁶ M to 6 × 10⁻⁴ M | researchgate.net |

| Sensor Matrix | Polyvinyl chloride (PVC) thin film | researchgate.net |

| Reversibility | Fully reversible within the dynamic range | researchgate.net |

| Response Time (τ₉₀) | Approximately 2 minutes | researchgate.net |

| pH Dependence | Negligible in the range of 4.0–11.0 | researchgate.net |

This research highlights a practical application for this compound, leveraging the electronic properties conferred by its conjugated furan and oxazolone systems to create a functional chemical sensor. researchgate.net

General Utility as a Synthetic Intermediate

Oxazolones are well-established as crucial intermediates in the synthesis of a diverse range of organic molecules. researchgate.net Their utility stems from the high reactivity of the oxazolone ring, which can undergo nucleophilic attack and subsequent ring-opening. This reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures.

The primary synthetic applications for this class of compounds include:

Synthesis of Amino Acids and Peptides: The oxazolone ring can be opened by hydrolysis or alcoholysis to yield α-acylamino acrylic acid derivatives, which are direct precursors to α-amino acids.

Formation of Other Heterocyclic Systems: The azlactone moiety serves as a building block for creating different heterocyclic structures. For example, 4-arylidene oxazolones can react with nucleophiles like phenylhydrazine (B124118) to yield compounds such as 1,2,4-triazin-6(5H)-ones through ring transformation. nih.gov

While specific reaction examples for this compound are not extensively detailed in the literature, its structural features suggest it participates in the typical reactions of 4-arylidene-2-phenyl-oxazolones, serving as a versatile precursor for novel compounds containing the furan moiety.

Emerging Areas of Investigation Beyond Traditional Synthetic Applications

Beyond its role as a synthetic intermediate, this compound, also referred to as PFO, has been investigated for its unique photophysical and photochemical properties. researchgate.net These properties have opened up new avenues for its application in materials science and analytical chemistry, particularly in the development of chemical sensors.

A significant area of emerging research is its use as a fluorescent chemosensor for the detection of metal ions. researchgate.net Detailed studies have demonstrated that when embedded in a polyvinyl chloride (PVC) matrix, this compound exhibits a selective and reversible fluorescence-based response to ferric ions (Fe³⁺). researchgate.net The interaction between the compound and Fe³⁺ ions leads to a measurable change in its fluorescence emission, allowing for the quantification of the ion.

The sensor system developed using this compound has shown promising performance metrics for the monitoring of Fe³⁺. researchgate.net The research highlights its potential in creating optical sensors for environmental or biological monitoring. researchgate.net The cross-sensitivity of the sensor to other divalent cations such as Co²⁺, Ni²⁺, Zn²⁺, and Cu²⁺ has also been evaluated. researchgate.net

Research Findings on Fe³⁺ Detection

| Parameter | Finding |

| Detection Limit | 3.8 × 10⁻⁶ M |

| Dynamic Range | 6 × 10⁻⁶ M to 6 × 10⁻⁴ M |

| Response Time (τ₉₀) | Approximately 2 minutes |

| Reversibility | Fully reversible within the dynamic range |

| Reproducibility (RSD, n=7) | 0.4% |

| pH Independence | Negligible dependence in the pH range of 4.0–11.0 |

Structure

3D Structure

Properties

IUPAC Name |

(4E)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14-12(9-11-7-4-8-17-11)15-13(18-14)10-5-2-1-3-6-10/h1-9H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBMVCDGBSYRJD-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CO3)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364386 | |

| Record name | 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15601-47-5 | |

| Record name | NSC229387 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Furylmethylene 2 Phenyl 1,3 Oxazolin 5 One

Classical Erlenmeyer Synthesis and Its Adaptations

The most established route for synthesizing 4-arylidene-2-phenyl-5(4H)-oxazolones is the Erlenmeyer synthesis, first described in 1893. modernscientificpress.com This reaction involves the condensation of N-acylglycines with aldehydes or ketones. modernscientificpress.com The synthesis of the title compound is a specific application of this reaction, employing furan-2-carboxaldehyde and N-benzoylglycine (hippuric acid).

The core of the synthesis involves the base-catalyzed condensation of furan-2-carboxaldehyde with N-benzoylglycine. crpsonline.com The reaction proceeds via the initial cyclization and dehydration of N-benzoylglycine by acetic anhydride (B1165640) to form 2-phenyl-1,3-oxazolin-5-one. This intermediate possesses an active methylene (B1212753) group at the C-4 position, which then undergoes a Perkin-type condensation with the carbonyl group of furan-2-carboxaldehyde to yield the final product, 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one. modernscientificpress.comresearchgate.net The reaction is typically conducted by heating the reactants in the presence of acetic anhydride and a weak base. crpsonline.comnih.gov

The reactivity of the aldehyde is a crucial factor; aldehydes with electron-donating groups may exhibit lower reactivity, sometimes leading to incomplete reactions or the formation of by-products. lookchem.comsci-hub.se Furan-2-carboxaldehyde, along with other substituted furan-2-carboxaldehydes, has been successfully used in these condensations to produce the corresponding 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net

The efficiency of the Erlenmeyer synthesis is highly dependent on the choice of reagents and catalysts. The classical system has been extensively modified to improve yields, reduce reaction times, and simplify work-up procedures.

In the traditional Erlenmeyer-Pöschl reaction, acetic anhydride and sodium acetate (B1210297) play critical roles. sci-hub.se

Acetic Anhydride ((CH₃CO)₂O): This reagent serves primarily as a dehydrating agent, facilitating the cyclization of N-benzoylglycine to form the 2-phenyl-1,3-oxazolin-5-one intermediate. lookchem.commodernscientificpress.com It also acts as the solvent in many solvent-free adaptations of the reaction. sci-hub.se The concentration of acetic anhydride can influence the reaction outcome, particularly with aldehydes that are sensitive to side reactions. lookchem.com

Sodium Acetate (CH₃COONa): Sodium acetate functions as the base catalyst. doubtnut.com It abstracts a proton from the α-carbon of the N-benzoylglycine (or more accurately, the C-4 position of the in situ-formed oxazolone (B7731731) intermediate), generating a carbanion/enolate. quora.com This nucleophile then attacks the electrophilic carbonyl carbon of furan-2-carboxaldehyde, initiating the condensation step. researchgate.net While stoichiometric amounts of fused sodium acetate are often used, studies have shown that it can be used in catalytic amounts in the presence of a solvent. lookchem.com Anhydrous conditions are crucial, as the presence of water can lead to the hydrolysis of the anhydride and the oxazolone product. prepchem.com

To create milder and more efficient reaction conditions, various metal salts have been explored as alternative catalysts to sodium acetate. These Lewis acids can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.

Zinc Salts: Anhydrous zinc chloride (ZnCl₂) and zinc acetate (Zn(OAc)₂) have been reported as effective catalysts for the synthesis of 4-arylidene-2-phenyl oxazol-5(4H)-ones. researchgate.netbiointerfaceresearch.com These catalysts offer an alternative to the traditional sodium acetate system.

Palladium(II) Acetate (Pd(OAc)₂): Palladium(II) acetate has been employed as a catalyst, particularly under microwave irradiation and solvent-free conditions, to synthesize 2-phenyl-5(4H)-oxazolones from aldehydes and hippuric acid. biointerfaceresearch.com

Bismuth(III) Acetate (Bi(OAc)₃): Bismuth(III) salts are recognized as efficient and environmentally benign catalysts in organic synthesis. Bismuth(III) acetate has been successfully used to catalyze the synthesis of oxazolones. researchgate.net

The use of these metal salt catalysts often leads to improved yields and shorter reaction times compared to the classical method, as summarized in the table below.

| Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Sodium Acetate (Classical) | Heating with Ac₂O | Well-established, readily available | sci-hub.se |

| Zinc Chloride (ZnCl₂) | Heating with Ac₂O | Improved yields for certain substrates | researchgate.netbiointerfaceresearch.com |

| Palladium(II) Acetate | Microwave irradiation, solvent-free | Rapid, efficient, "green" conditions | biointerfaceresearch.com |

| Bismuth(III) Acetate | Heating with Ac₂O | Environmentally benign, efficient | researchgate.net |

In line with the principles of green chemistry, heterogeneous solid catalysts have been developed for the Erlenmeyer synthesis. These catalysts are often reusable, non-corrosive, and simplify product purification. nih.gov

Alumina (B75360) (Al₂O₃): Neutral alumina can be used as a mild base catalyst. researchgate.net A notable method involves reacting 2-phenyl-5-oxazolone with an aldehyde in dichloromethane (B109758) using alumina as the catalyst, which allows the reaction to proceed instantly at room temperature. ucd.ie This negates the need for high temperatures and long reaction times typically associated with the classical synthesis. ucd.ie

Alumina-Boric Acid (Al₂O₃-H₃BO₃): A combination of neutral alumina and boric acid has been reported as an efficient and reusable solid acid catalyst for the synthesis of oxazolones. biointerfaceresearch.com The reaction proceeds with high yields, and the catalyst can be easily removed by simple filtration. biointerfaceresearch.com

Montmorillonite K-10: This acidic clay has been used as a catalyst for the Erlenmeyer synthesis, affording excellent yields of azlactones with high selectivity. grafiati.com

| Solid Catalyst | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Neutral Alumina | Room temperature, CH₂Cl₂ | Mild conditions, rapid reaction | ucd.ie |

| Al₂O₃-H₃BO₃ | Heating | Reusable catalyst, high yields | biointerfaceresearch.com |

| Montmorillonite K-10 | Heating with Ac₂O | Heterogeneous, high selectivity | grafiati.com |

Catalytic Systems and Reagents in Erlenmeyer-Type Cyclizations

Alternative and Modern Synthetic Routes to the 1,3-Oxazolin-5-one Scaffold

While the Erlenmeyer synthesis is the most common route, other methods for preparing the 1,3-oxazolin-5-one core structure exist. One notable alternative is the Bergmann-Stern synthesis. This method involves the cyclization of α-(α-haloacyl)-amino acids using acetic anhydride. modernscientificpress.com For instance, refluxing N-chloroacetyl phenylalanine with acetic anhydride yields 4-benzylidene-2-methyl-2-oxazolin-5-one. modernscientificpress.com

Modern synthetic approaches often focus on enhancing the classical Erlenmeyer reaction through new energy sources. Microwave irradiation has been shown to significantly accelerate the reaction between hippuric acid and aldehydes in acetic anhydride, often without the need for a separate catalyst, leading to high yields in just a few minutes. biointerfaceresearch.comresearchgate.net Similarly, sonochemical methods, which utilize ultrasound to promote the reaction, have been successfully applied to the synthesis of azlactones in ionic liquids, providing another efficient and rapid alternative. uctm.edu

Cyclodehydration Methods

The key step in the Erlenmeyer-Plöchl synthesis is an intramolecular cyclodehydration of the initially formed acylamino acrylic acid intermediate. Acetic anhydride serves a dual role: it acts as the dehydrating agent to facilitate the ring closure to the oxazolinone core and also participates in the initial activation of the starting materials. crpsonline.comresearchgate.net The process involves the refluxing of benzoyl glycine (B1666218) with 2-furaldehyde in the presence of sodium acetate and acetic anhydride, leading to the formation of the crude oxazolone, which can then be purified by recrystallization. crpsonline.com

While the classical approach is robust, research into alternative cyclodehydration agents aims to improve reaction conditions and yields. Reagents like polyphosphoric acid (PPA) esters have been explored for the synthesis of related 2-oxazolines, showcasing the potential for milder and more efficient cyclization conditions. researchgate.net The use of such agents can be particularly advantageous in cases where the starting materials are sensitive to the harsh conditions of prolonged heating in acetic anhydride.

Multicomponent Reactions for Direct Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a highly efficient route to complex molecules like this compound. researchgate.net This approach streamlines the synthesis by reducing the number of operational steps, saving time, and minimizing waste.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of oxazolones to develop more environmentally benign and sustainable processes. These approaches focus on reducing or eliminating the use of hazardous solvents, employing energy-efficient techniques, and utilizing recyclable catalysts to minimize waste.

Solvent-Free Conditions

Solvent-free synthesis is a cornerstone of green chemistry, and it has been successfully applied to the preparation of 4-arylidene-2-phenyl-5(4H)-oxazolones. Mechanochemical grinding, as mentioned in the context of multicomponent reactions, is a prime example of a solvent-free technique. researchgate.net By physically grinding the solid reactants together, the reaction proceeds without the need for a solvent, thereby reducing environmental impact and simplifying the work-up procedure. researchgate.net This method has been shown to be highly efficient, often resulting in high yields and purity of the final product. researchgate.net

Microwave and Ultrasonic Irradiation Techniques

Microwave and ultrasonic irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. unito.itcu.edu.eg

Microwave-assisted synthesis has been employed for the preparation of various oxazolone derivatives. crpsonline.comresearchgate.net The application of microwave irradiation can lead to rapid heating of the reaction mixture, which can enhance the rate of the Erlenmeyer-Plöchl reaction. cu.edu.eg This technique is particularly beneficial for reducing reaction times from hours to minutes. cu.edu.eg

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reflux in acetic anhydride | Well-established, reliable | crpsonline.com |

| Mechanochemical Grinding | Solvent-free, room temperature | Environmentally friendly, high atom economy, simple work-up | researchgate.net |

| Microwave Irradiation | Rapid heating | Reduced reaction times, higher yields | crpsonline.comcu.edu.eg |

| Ultrasonic Irradiation | Acoustic cavitation | Milder conditions, improved rates and yields | nih.govnih.gov |

Recyclable Catalysts and Waste Minimization

The use of recyclable catalysts is a key aspect of green chemistry, as it reduces waste and improves the cost-effectiveness of a synthesis. In the context of oxazolone synthesis, various catalysts have been investigated. Heterogeneous catalysts, such as ZnO, have been used for the synthesis of 4-arylmethylene-2-phenyl-5(4H)-oxazolones. researchgate.net These catalysts can be easily separated from the reaction mixture by filtration and potentially reused, thus minimizing waste.

The development of novel catalytic systems continues to be an active area of research. For example, in related heterocyclic syntheses, the use of recyclable catalysts has been demonstrated to be effective. The principles of catalyst recycling and waste minimization are central to making the synthesis of this compound more sustainable.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing new synthetic strategies. The formation of this compound via the Erlenmeyer-Plöchl reaction is believed to proceed through a series of well-defined steps.

The reaction is initiated by the formation of an enolate from hippuric acid under the influence of a base. This enolate then undergoes an aldol-type condensation with 2-furaldehyde. The resulting aldol (B89426) adduct subsequently undergoes elimination of water to form an unsaturated acylamino acid intermediate. The final step is the intramolecular cyclodehydration of this intermediate, facilitated by acetic anhydride, to yield the target azlactone.

In some related syntheses of oxazolines, alternative mechanistic pathways have been proposed. For instance, the synthesis of 2-oxazolines from the isomerization of 3-amido-2-phenyl azetidines is thought to occur via a stereospecific SN2 nucleophilic attack. mdpi.com While this is a different synthetic route, it highlights the diverse mechanistic possibilities within oxazoline (B21484) chemistry.

| Step | Description |

|---|---|

| 1 | Enolate formation from hippuric acid. |

| 2 | Aldol condensation with 2-furaldehyde. |

| 3 | Dehydration to form an unsaturated acylamino acid. |

| 4 | Intramolecular cyclodehydration to form the oxazolinone ring. |

Detailed Reaction Pathways of the Erlenmeyer Condensation

The Erlenmeyer condensation, also known as the Erlenmeyer-Plöchl azlactone synthesis, is a series of reactions that begins with the cyclization of an N-acylglycine to form an oxazolone, which then condenses with an aldehyde. modernscientificpress.comwikipedia.org The synthesis of this compound via this pathway involves hippuric acid (N-benzoylglycine) and 2-furaldehyde.

The reaction proceeds through two primary stages:

Formation of 2-Phenyl-1,3-oxazolin-5-one: Hippuric acid is first treated with acetic anhydride. The acetic anhydride serves as a dehydrating agent, facilitating an intramolecular cyclization of the hippuric acid to form the key intermediate, 2-phenyl-1,3-oxazolin-5-one (also known as 2-phenyloxazolone). wikipedia.orgchemeurope.com This intermediate possesses acidic protons at the C-4 position, making it susceptible to deprotonation. chemeurope.com

Condensation with 2-Furaldehyde: The 2-phenyl-1,3-oxazolin-5-one intermediate then reacts with 2-furaldehyde in a process analogous to the Perkin reaction. modernscientificpress.com In the presence of a basic catalyst, such as sodium acetate, a proton is abstracted from the C-4 position of the oxazolone ring, generating a reactive enolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furaldehyde. The subsequent elimination of a water molecule from the aldol-type addition product yields the final, stable α,β-unsaturated azlactone, this compound. modernscientificpress.comwikipedia.org

Influence of Catalysis on Reaction Kinetics and Selectivity

The choice of catalyst in the Erlenmeyer condensation significantly impacts the reaction's speed (kinetics) and the purity and yield of the product (selectivity). While traditionally performed with stoichiometric amounts of sodium acetate in acetic anhydride, research has explored various catalytic systems to improve efficiency and adhere to greener chemistry principles. acs.orguctm.edu

The catalyst's primary role is to facilitate the deprotonation of the oxazolone intermediate, which is often the rate-determining step in the condensation phase. The basicity and nature of the catalyst influence how readily this anion is formed.

Conventional Catalysis: Sodium acetate is the most common catalyst used in this synthesis. nih.gov It functions as a base to generate the necessary enolate for the condensation with the aldehyde. wikipedia.org Potassium acetate and calcium acetate have also been employed, with variations in reaction times and yields. nih.gov For instance, condensations of various aldehydes with hippuric acid using potassium acetate in dry acetic anhydride have been shown to produce high yields. nih.gov

Modern and Alternative Catalysts: To overcome limitations such as long reaction times, high temperatures, and the use of stoichiometric reagents, alternative catalysts have been investigated.

Lewis Acids: Environmentally benign Lewis acids like Bismuth(III) acetate (Bi(OAc)₃) have been shown to effectively catalyze the reaction. acs.org

Solid Supports: Alumina (Al₂O₃) has been used as a mild, solid-phase base. modernscientificpress.comucd.ie This method can offer advantages such as milder reaction conditions (room temperature) and easier product purification, reacting almost instantly upon adsorption of the reactants. ucd.ie

Other Reagents: Supported potassium fluoride (B91410) and various zinc and ytterbium compounds have also been reported as effective catalysts for the synthesis of azlactones. uctm.edu

The data below summarizes the effect of different catalysts on the synthesis of related azlactones, illustrating the impact on reaction conditions and outcomes.

| Catalyst | Reactants | Solvent | Conditions | Reaction Time | Yield (%) | Reference |

| Sodium Acetate | Hippuric Acid, Aromatic Aldehyde | Acetic Anhydride | Heating on water bath | 2 h | Not specified | nih.gov |

| Potassium Acetate | Hippuric Acid, 5-Arylfuran-2-carboxaldehydes | Acetic Anhydride | Classical heating | 20-60 min | 70-83% | nih.gov |

| Potassium Acetate | Hippuric Acid, 5-Arylfuran-2-carboxaldehydes | Acetic Anhydride | Microwave (350W) | 1-2 min | Comparable to classical | nih.gov |

| Alumina (Al₂O₃) | 2-Phenyloxazol-5-one, Heteroaromatic Aldehydes | Dichloromethane | Room Temperature | Not specified (instant) | 66-96% | ucd.ie |

| Bismuth(III) Acetate (Bi(OAc)₃) | Hippuric Acid, m-Methoxybenzaldehyde | Not specified | Not specified | Not specified | Not specified | acs.org |

Chemical Reactivity and Derivatization of 4 2 Furylmethylene 2 Phenyl 1,3 Oxazolin 5 One

Nucleophilic Ring-Opening Reactions of the Oxazolone (B7731731) Moiety

The oxazolone ring is an activated internal ester of an N-acyl amino acid, making it prone to cleavage by a variety of nucleophiles. nih.gov These reactions typically proceed via nucleophilic attack at the C-5 carbonyl carbon, followed by fission of the acyl-oxygen bond, resulting in the opening of the heterocyclic ring.

The hydrolysis of 4-arylidene-2-phenyl-5(4H)-oxazolones, including the furyl derivative, leads to the formation of the corresponding α,β-unsaturated α-acylamino acids. Under aqueous conditions, particularly with base catalysis, a water molecule acts as the nucleophile, attacking the C-5 carbonyl group. This initiates the ring-opening of the lactone to yield N-Benzoyl-α-(2-furyl)acrylamide. This reaction is a fundamental transformation of oxazolones and is a key step in their application for the synthesis of novel amino acids.

The oxazolone ring readily reacts with alcohols (alcoholysis) and amines (aminolysis) to yield a variety of ring-opened products, such as esters and amides of N-benzoyl-α-(2-furyl)acrylamide, respectively. These reactions underscore the utility of the oxazolone as an activated carboxylate equivalent.

Aminolysis has been studied in detail, for instance, with the nucleophile piperidine (B6355638). The reaction of (Z)-4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one with piperidine in an acetonitrile (B52724) solvent yields N-[2-(furan-2-yl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide. Kinetic studies of this reaction reveal a clean second-order rate law, indicating that the reaction is not catalyzed by the amine itself. The reactivity is sensitive to electronic effects; electron-withdrawing substituents on the furan (B31954) ring increase the rate of aminolysis by enhancing the electrophilicity of the carbonyl carbon.

Table 1: Relative rates of aminolysis of substituted 4-furylidene-2-phenyloxazolin-5-ones with piperidine, demonstrating the influence of electronic effects on the reaction rate.

The ring-opening of azlactones can be performed enantioselectively, providing a powerful method for asymmetric synthesis and the kinetic resolution of racemic mixtures. A notable example is the kinetic resolution of racemic azlactones through alcoholysis catalyzed by chiral titanium-TADDOLate complexes (TADDOL = α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). nih.gov In this process, one enantiomer of the oxazolone reacts preferentially with an alcohol in the presence of the chiral catalyst, leading to the formation of an enantioenriched ester product while leaving behind the unreacted, enantioenriched oxazolone of the opposite configuration. nih.govdntb.gov.ua This strategy is pivotal for accessing optically active α-amino acids and their derivatives. nih.gov

Reactions at the Exocyclic Carbon-Carbon Double Bond

The exocyclic C=C double bond at the 4-position is electron-deficient due to conjugation with the carbonyl group, making it an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions.

The polarized exocyclic double bond of 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one is susceptible to conjugate nucleophilic addition, commonly known as the Michael addition. A wide range of nucleophiles, including stabilized carbanions (e.g., from nitroalkanes), enamines, and organometallic reagents, can add to the β-carbon of the exocyclic double bond. These reactions are of significant synthetic importance as they allow for the construction of new carbon-carbon bonds and the introduction of complex substituents. Furthermore, these additions can be rendered highly stereoselective through the use of chiral catalysts, providing an efficient route to α,α-disubstituted α-amino acids. dntb.gov.ua For example, organocatalytic additions of azlactones to acceptors like maleimides have been shown to proceed with high stereocontrol. nih.gov

The this compound molecule presents two distinct functionalities that can participate in Diels-Alder reactions: the furan ring can act as a diene, and the exocyclic double bond can act as a dienophile.

Exocyclic Double Bond as Dienophile: The electron-deficient character of the exocyclic C=C double bond makes it a competent dienophile for [4+2] cycloaddition reactions with electron-rich dienes. This reactivity has been demonstrated for structurally similar 4-arylidene oxazolones. nih.govdntb.gov.ua

Furan Ring as Diene: The furan moiety is a classic diene in Diels-Alder reactions. nih.govrsc.org However, the reactivity of the furan ring is strongly influenced by its substituents. The exocyclic methylene-oxazolone group attached to the furan ring is electron-withdrawing, which deactivates the furan for normal-electron-demand Diels-Alder reactions (reaction with an electron-deficient dienophile). nih.govtudelft.nl While reactions of electron-poor furans are known, they often require harsh conditions or highly reactive dienophiles like benzyne. nih.gov Therefore, in a typical Diels-Alder scenario with a standard dienophile, the cycloaddition is more likely to occur, if at all, at the exocyclic double bond rather than involving the deactivated furan ring as the diene. The specific reaction pathway would depend on the nature of the reacting partner and the reaction conditions.

Transformations Involving the Furan Ring

The furan ring within the molecule is an electron-rich aromatic system, susceptible to various transformations typical of such heterocycles.

The furan ring is generally more reactive towards electrophiles than benzene. Electrophilic substitution typically occurs at the C-2 (α) position due to the higher stability of the resulting carbocation intermediate. When the C-2 position is already substituted, as in this compound, electrophilic attack is directed to the C-5 position. uobasrah.edu.iq

Reactions such as nitration and sulfonation require mild conditions to avoid polymerization or ring degradation, which are common side reactions with strong acids. For instance, nitration of furan is often carried out with acetyl nitrate (B79036) at low temperatures. uobasrah.edu.iq While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of furan chemistry suggest that reactions like halogenation, acylation, and formylation would proceed at the 5-position of the furan ring under carefully controlled, mild conditions.

| Reaction Type | Typical Reagent | Expected Position of Substitution |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 5-position of the furan ring |

| Halogenation | N-Bromosuccinimide (NBS) | 5-position of the furan ring |

| Acylation | Acetic anhydride (B1165640) / SnCl₄ | 5-position of the furan ring |

This table is based on the general reactivity of 2-substituted furans and represents expected outcomes.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Furan derivatives can participate in these reactions, typically after being converted into a derivative such as a halo- or organometallic-furan. For the subject compound, this would first require a selective functionalization of the furan ring, for example, halogenation at the 5-position.

Once a derivative like 4-((5-bromo-2-furyl)methylene)-2-phenyl-1,3-oxazolin-5-one is prepared, it can undergo various palladium- or copper-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents onto the furan ring. For example, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Heck coupling with alkenes could be employed to synthesize more complex furan-substituted oxazolones. chim.it

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Aryl/Vinyl boronic acid | Pd(PPh₃)₄ / Base | 5-Aryl/Vinyl furan derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl furan derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | 5-Alkenyl furan derivative |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Alkyl furan derivative |

This table outlines potential cross-coupling reactions for a hypothetical 5-halofuran derivative of the title compound.

Conversion to Other Heterocyclic Systems

The 4-arylidene-2-phenyl-1,3-oxazolin-5-one scaffold is a valuable precursor for the synthesis of other heterocyclic systems. The strained and reactive nature of the oxazolone ring allows for its cleavage and subsequent rearrangement or reaction with various nucleophiles to form new ring structures. nih.gov

The transformation of this compound into other nitrogen-containing heterocycles often involves a ring-opening, ring-closing strategy.

Pyrroles: The furan ring itself can be converted into a pyrrole (B145914) ring. This transformation, known as the Paal-Knorr synthesis, typically involves the acid-catalyzed hydrolysis of the furan to a 1,4-dicarbonyl compound, which then condenses with a primary amine or ammonia (B1221849) to form the pyrrole. researchgate.net Applying this to the title compound would lead to a pyrrole ring in place of the furan ring.

Imidazoles: Imidazoles can be synthesized from oxazolones through reaction with nitrogen nucleophiles. For instance, the reaction of a 4-substituted-2-phenyl-oxazolin-5-one with hydrazine (B178648) hydrate (B1144303) can lead to the formation of imidazolone (B8795221) derivatives. The reaction proceeds via nucleophilic attack by hydrazine on the oxazolone ring, leading to ring opening and subsequent intramolecular cyclization. nih.gov The reaction of the oxazolone with hydrazine can also lead to the formation of imidazo[1,2-b]pyridazines after several steps. rsc.org

Pyrimidines: The synthesis of pyrimidines generally requires a three-carbon component and a dinucleophile like an amidine. researchgate.neteurjchem.com While a direct conversion of the oxazolone is not common, it can be hydrolyzed to form an α,β-unsaturated carboxylic acid derivative. This derivative could potentially be modified to serve as the three-carbon precursor needed for pyrimidine (B1678525) synthesis through condensation with reagents like urea (B33335) or thiourea, although this is a multi-step process. thieme-connect.denih.gov

Thiazoles: A straightforward conversion of oxazolones to the corresponding thiazolones can be achieved. This involves the replacement of the ring oxygen atom with a sulfur atom. The reaction of 4-arylidene-2-phenyl-5(4H)-oxazolones with thioacetic acid is a known method to accomplish this transformation, yielding 4-arylidene-2-phenyl-5(4H)-thiazolones. nih.gov Lawesson's reagent is another common thionating agent used for such conversions. These thiazole (B1198619) derivatives retain the substituent pattern of the parent oxazolone. ekb.egorganic-chemistry.org

Triazoles: The oxazolone ring can be converted into a 1,2,4-triazine (B1199460) ring system, which is closely related to triazoles. The reaction of 4-arylidene-2-phenyl-oxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid yields 1,2,4-triazin-6(5H)-ones. nih.gov This reaction involves the nucleophilic opening of the oxazolone ring by the hydrazine, followed by cyclization and dehydration. The synthesis of 1,2,4-triazoles can also be achieved from oxazolone precursors through multi-step sequences often involving hydrazine derivatives. frontiersin.orgchemmethod.com

| Starting Material | Reagent(s) | Resulting Heterocycle |

| This compound | 1. H₃O⁺2. R-NH₂ | 4-((5-substituted-pyrrol-2-yl)methylene)-2-phenyl-1,3-oxazolin-5-one |

| 4-Arylidene-2-phenyl-oxazolin-5-one | Hydrazine Hydrate | Imidazolone derivative |

| 4-Arylidene-2-phenyl-oxazolin-5-one | Thioacetic Acid or Lawesson's Reagent | 4-Arylidene-2-phenyl-thiazolin-5-one |

| 4-Arylidene-2-phenyl-oxazolin-5-one | Phenylhydrazine / Acetic Acid | 1,2,4-Triazin-6(5H)-one derivative |

This table summarizes key transformations of the oxazolone ring into other heterocyclic systems, based on reactions of analogous 4-arylidene oxazolones.

Spectroscopic and Structural Characterization Techniques for 4 2 Furylmethylene 2 Phenyl 1,3 Oxazolin 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one, both ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The protons of the phenyl group are expected to appear in the aromatic region of the spectrum, typically between 7.4 and 8.2 ppm. The ortho-protons are generally found further downfield due to the deshielding effect of the C=N bond, while the meta- and para-protons appear at slightly higher fields.

The furan (B31954) ring protons also resonate in the aromatic region. The proton at position 5 of the furan ring is expected to be the most downfield of the furan protons due to its proximity to the oxygen atom. The protons at positions 3 and 4 will appear at slightly different chemical shifts, with their coupling constants providing information about their relative positions.

A key signal in the spectrum is the singlet corresponding to the exocyclic vinylic proton (=CH-), which is anticipated to be in the range of 7.0-7.5 ppm. The exact position of this signal is influenced by the geometry of the double bond and the electronic effects of the attached furan and oxazolone (B7731731) rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (ortho-H) | 8.0 - 8.2 | Multiplet | |

| Phenyl (meta, para-H) | 7.4 - 7.6 | Multiplet | |

| Vinylic (=CH-) | 7.0 - 7.5 | Singlet | |

| Furan (H-5) | ~7.7 | Doublet of doublets | |

| Furan (H-3) | ~6.8 | Doublet of doublets | |

| Furan (H-4) | ~6.5 | Doublet of doublets |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The carbonyl carbon (C=O) of the oxazolinone ring is characteristically found far downfield, typically in the range of 165-170 ppm. The carbon of the C=N bond is also significantly deshielded and is expected to appear around 160-165 ppm. The exocyclic vinylic carbon (=CH-) and the carbon to which it is attached (C4 of the oxazolone ring) are expected in the 120-140 ppm region.

The carbons of the phenyl and furan rings will have signals in the aromatic region (approximately 110-150 ppm). The chemical shifts of these carbons are influenced by the electronic effects of their substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Imine (C=N) | 160 - 165 |

| Phenyl (ipso-C) | 130 - 135 |

| Phenyl (aromatic CH) | 127 - 133 |

| Oxazolone (C4) | 130 - 135 |

| Vinylic (=CH-) | 120 - 125 |

| Furan (C2) | 145 - 150 |

| Furan (C5) | 140 - 145 |

| Furan (C3) | 110 - 115 |

| Furan (C4) | 115 - 120 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the phenyl and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would be instrumental in assigning the signals of the CH groups in the phenyl and furan rings, as well as the exocyclic vinylic methine group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for identifying the quaternary carbons (such as the carbonyl, imine, and ipso-carbons) by their long-range couplings to nearby protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band for the carbonyl group (C=O) of the lactone ring is anticipated in the region of 1780-1800 cm⁻¹. The stretching vibration of the carbon-nitrogen double bond (C=N) of the oxazoline (B21484) ring is expected to appear around 1640-1660 cm⁻¹.

The presence of the furan and phenyl rings will give rise to multiple bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the rings are expected in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring usually appears in the 1000-1300 cm⁻¹ range.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1780 - 1800 |

| Imine (C=N) | Stretching | 1640 - 1660 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

| Furan C-O-C | Stretching | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of its fragmentation pattern.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecule under mass spectrometry conditions is expected to involve the cleavage of the oxazolinone ring and the loss of small, stable molecules.

Common fragmentation pathways for related oxazolones include the loss of carbon dioxide (CO₂) from the lactone ring, followed by further fragmentation of the resulting radical cation. Cleavage at the exocyclic double bond and fragmentation of the furan and phenyl rings can also be expected.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M - CO₂]⁺ | Loss of carbon dioxide |

| [C₆H₅CN]⁺ | Benzonitrile cation |

| [C₆H₅]⁺ | Phenyl cation |

| [C₄H₃O]⁺ | Furyl cation |

Note: The predicted fragmentation is based on the analysis of structurally similar compounds. The relative intensities of the fragment ions can vary depending on the ionization method used.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. In the EIMS spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's nominal molecular weight. The fragmentation of related oxazolone structures typically involves characteristic losses of small, stable molecules and the formation of stable carbocations.

The fragmentation process for this class of compounds often begins with the cleavage of the oxazolone ring. Key fragmentation pathways may include the loss of carbon dioxide (CO₂), followed by the loss of a hydrogen cyanide (HCN) molecule from the remaining structure. The benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a commonly observed and abundant fragment in the mass spectra of 2-phenyl substituted oxazolones, arising from the cleavage of the bond between the phenyl group and the oxazolone ring. Other significant fragments would correspond to the furylmethylene moiety and various rearrangements of the core structure.

Table 1: Potential EIMS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Structural Formula |

|---|---|---|

| 239 | [M]⁺ | [C₁₄H₉NO₃]⁺ |

| 195 | [M - CO₂]⁺ | [C₁₃H₉NO]⁺ |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

| 91 | Furylmethylidyne cation | [C₅H₃O]⁺ |

Note: This table represents a hypothetical fragmentation pattern based on the known behavior of similar oxazolone compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. This technique allows for the calculation of a precise molecular formula, which serves as a definitive confirmation of the compound's identity. For this compound (C₁₄H₉NO₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow margin of error (typically <5 ppm) would unequivocally confirm the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Stereochemistry (e.g., Z-configuration)

Crystallographic studies of similar 4-substituted-2-phenyl-1,3-oxazolin-5-ones reveal that the molecule is generally planar or nearly planar. nih.gov This planarity arises from the extensive π-conjugation across the oxazolone ring, the exocyclic double bond, and the attached aromatic (phenyl and furyl) rings.

The stereochemistry at the exocyclic double bond is a critical structural feature. For 4-(arylmethylene)-2-phenyl-1,3-oxazolin-5-ones, the Z-configuration is typically the thermodynamically more stable and commonly observed isomer. nih.govrsc.org In the Z-configuration, the higher priority groups on each carbon of the double bond are on the same side. For this compound, the furan ring and the oxazolone carbonyl group are on opposite sides of the exocyclic C=C bond. The planarity of the ring systems is a recurring feature in the crystal structures of related oxazolone derivatives. nih.gov

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. In the solid state of this compound, several types of interactions are expected to play a significant role in stabilizing the crystal lattice. These include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen donors and oxygen acceptors (from the carbonyl or furan ring) are common and help to form extended molecular networks. nih.gov

π-π Stacking: The planar aromatic and heteroaromatic rings (phenyl and furyl) can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are crucial for the formation of one-dimensional stacks or more complex three-dimensional architectures. mdpi.com

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich π-systems of adjacent molecules, further contributing to the stability of the crystal packing.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands resulting from π→π* transitions within its extended conjugated system. This system encompasses the phenyl ring, the oxazolone moiety, the exocyclic double bond, and the furan ring. The position of the maximum absorption wavelength (λmax) is indicative of the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths. researchgate.net

Theoretical and Computational Investigations of 4 2 Furylmethylene 2 Phenyl 1,3 Oxazolin 5 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity. For 4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one, these methods have been primarily applied to understand its photophysical characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has been employed to investigate the electronic structure of this compound. Specifically, calculations have been performed to determine its transition energies and dipole moments, which are crucial for understanding its behavior in different solvent environments. nih.gov These studies provide a theoretical basis for the observed solvatochromic properties of the molecule. nih.gov

While detailed data tables of optimized ground-state geometries, including bond lengths, bond angles, and Mulliken atomic charges, are not extensively published for this specific molecule, the typical computational approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-31G*. Such calculations would reveal the distribution of electron density across the molecule, highlighting the electronegative oxygen and nitrogen atoms of the oxazolinone ring and the conjugated π-system as key features.

Table 1: Representative Theoretical Ground State Properties of this compound (Hypothetical Data)

| Parameter | Value |

| Total Energy | Value Hartree |

| Dipole Moment | Value Debye |

| C=O Bond Length | Value Å |

| C=N Bond Length | Value Å |

| Phenyl Ring Dihedral Angle | Value Degrees |

| Furyl Ring Dihedral Angle | Value Degrees |

| Mulliken Charge on C=O Oxygen | Value e |

| Mulliken Charge on Ring Nitrogen | Value e |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from DFT calculations. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is expected to be distributed over the electron-rich furan (B31954) ring and the extended π-conjugated system, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient oxazolinone ring, particularly the carbonyl group, which would be the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The data in this table is hypothetical. Specific FMO analysis would be required to determine the actual energy values.

Computational Modeling of Reaction Pathways and Transition States

Detailed computational modeling of the reaction pathways for this compound has not been extensively reported. However, the general principles of computational chemistry can be applied to predict its behavior in various reactions.

Energy Profiles for Cyclization and Ring-Opening Reactions

Computational methods can be used to map the potential energy surface for reactions such as cyclizations and ring-opening of the oxazolinone ring. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile would reveal the activation energies for different reaction steps, allowing for the determination of the most favorable reaction pathway. For instance, the hydrolysis of the oxazolinone ring could be modeled to understand the mechanism and energetics of this process.

Prediction of Stereoselectivity in Derivatization

Computational modeling is also a valuable tool for predicting the stereoselectivity of reactions involving the derivatization of this compound. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be preferentially formed. This is particularly relevant for reactions at the exocyclic double bond, where the addition of a reagent could lead to the formation of new chiral centers.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, particularly the rotation around the single bonds connecting the furan and phenyl rings to the main oxazolinone scaffold, can be investigated through conformational analysis. Computational methods can identify the most stable conformers and the energy barriers between them.

Preferred Conformations and Flexibility of the Molecular Framework

The three-dimensional structure of an oxazolone (B7731731) derivative is crucial to its properties. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable geometric arrangement of atoms, known as the preferred conformation. This involves optimizing the molecular geometry to find the lowest energy state.

For the core framework of these compounds, a high degree of planarity is generally expected due to the extended π-electron system. X-ray crystallography studies on the analogous compound, (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, confirm this near-planar structure. nih.govresearchgate.net In this analog, the oxazole (B20620) ring itself is exceptionally flat, and the attached phenyl rings exhibit only minor twists relative to this central plane. nih.govresearchgate.net

Key findings from the crystal structure of the benzylidene analog, which inform our understanding of the likely conformation of the furylmethylene derivative, include:

A small dihedral angle (the twist) of 7.98° between the oxazole ring and the phenyl ring at the 2-position. nih.govresearchgate.net

A similarly small dihedral angle of 5.50° between the oxazole plane and the benzylidene phenyl ring. nih.govresearchgate.net

These experimental values suggest that the molecular framework is relatively rigid. For this compound, DFT calculations would similarly predict a near-planar conformation, with slight rotations possible around the single bonds connecting the furan and phenyl rings to the central oxazolone core. The flexibility would likely be limited to these rotations, with the planar Z-configuration about the exocyclic C=C double bond being the most stable.

Table 1: Illustrative Dihedral Angles for a Related Oxazolone Analog (Based on crystallographic data for (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one)

| Torsion Angle (Atoms) | Dihedral Angle (°) | Description |

| N1—C1—C11—C12 | -171.85 | Twist of the C2-Phenyl Ring |

| C4—C5—C10—C9 | 177.79 | Twist of the C4-Benzylidene Ring |

This interactive table presents experimental data for a closely related phenyl analog to illustrate the typical near-planar geometry of this class of compounds. nih.govresearchgate.net

Solvent Effects on Molecular Conformation

The conformation of a molecule can be influenced by its environment, such as the solvent in which it is dissolved. Computational chemistry models this influence using approaches like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

These calculations can predict how the molecular geometry and electronic properties, such as the dipole moment, change from the gas phase to a solution phase. For a relatively rigid molecule like this compound, significant changes to the core structure are not expected. However, the polarity of the solvent can induce subtle adjustments in bond lengths and dihedral angles as the molecule's charge distribution interacts with the solvent's dielectric field. While specific computational data on solvent-induced conformational changes for the title compound are not available, the methodology remains a standard tool for such investigations.

Prediction and Validation of Spectroscopic Properties

A key application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to validate both the structural model and the computational method itself.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The chemical shifts (δ) of ¹H and ¹³C nuclei can be predicted computationally using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT.

The process involves first optimizing the molecular geometry and then performing the GIAO calculation, often modeling a solvent like CDCl₃ or DMSO-d₆ to mimic experimental conditions. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. A strong correlation between the predicted and experimental shifts serves as a powerful confirmation of the proposed molecular structure.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (This table is a hypothetical representation for key carbon atoms to illustrate the validation process.)

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C=O (Lactone) | 178.5 | 177.8 |

| C=N (Oxazole) | 164.2 | 163.9 |

| =C-H (Exocyclic) | 125.1 | 124.7 |

| C2 (Oxazole) | 155.9 | 155.4 |

This interactive table illustrates how computationally predicted NMR data is compared with experimental results to validate the molecular model. The accuracy of such predictions is a key indicator of a correct structural assignment.

Simulated IR and UV-Vis Spectra

Theoretical calculations can also simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectra: Vibrational frequencies are calculated using DFT by determining the second derivatives of the energy with respect to atomic positions. This produces a set of vibrational modes and their corresponding frequencies (in cm⁻¹). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore multiplied by an empirical scaling factor (typically ~0.96 for B3LYP functionals) for better agreement. These simulations are invaluable for assigning specific absorption bands in an experimental IR spectrum to the vibrations of particular functional groups.

Table 3: Illustrative Assignment of Key IR Vibrational Frequencies (This table is a hypothetical representation to illustrate the process.)

| Vibrational Mode | Scaled Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch (Lactone) | 1780 | 1785 |

| C=N Stretch (Oxazole) | 1655 | 1650 |

| C=C Stretch (Exocyclic) | 1610 | 1612 |

This interactive table demonstrates the correlation between calculated and experimental IR frequencies, which allows for precise assignment of spectral bands to molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectra: Electronic absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the oscillator strengths (f), which are related to the intensity of the absorption bands. Such calculations can identify the nature of the electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved. For conjugated systems like this compound, TD-DFT calculations would be expected to predict strong π → π* transitions responsible for their characteristic UV-Vis absorption.

Table 4: Illustrative TD-DFT Prediction of Electronic Transitions (This table is a hypothetical representation to illustrate the process.)

| Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 385 | 390 | 0.85 | HOMO → LUMO (π → π) |

| 270 | 275 | 0.45 | HOMO-1 → LUMO (π → π) |

This interactive table shows how TD-DFT results are used to predict a compound's UV-Vis spectrum and assign the electronic transitions responsible for the observed absorption bands.

Applications of 4 2 Furylmethylene 2 Phenyl 1,3 Oxazolin 5 One in Advanced Organic Synthesis and Materials Science

Role as a Key Precursor in the Synthesis of Non-Proteinogenic Amino Acids and Peptides

4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one is a cornerstone in the synthesis of non-proteinogenic α-amino acids, particularly α,β-dehydroamino acids. These unsaturated amino acids are crucial components in the synthesis of specialized peptides and natural products. The oxazolinone ring can be readily opened by various nucleophiles to yield N-acyl-α,β-dehydroamino acid derivatives, which can be further transformed into the desired amino acid structures.

The exocyclic double bond in this compound is a key functional group for introducing chirality. Asymmetric hydrogenation is a premier method for producing chiral α-amino acids from their dehydro precursors. While the specific asymmetric hydrogenation of the furyl derivative is a specialized area, the asymmetric hydrogenation of related 4-arylidene-2-phenyl-1,3-oxazolin-5-ones is a well-established and powerful strategy. nih.gov Chiral transition metal catalysts, often employing rhodium or ruthenium with chiral phosphine (B1218219) ligands, are used to achieve high enantioselectivity in the reduction of the C=C bond, leading to the formation of optically active N-acylamino acids.

Another advanced stereoselective method involves the asymmetric trifluoromethylthiolation of azlactones at the C-4 position, which can be achieved under phase-transfer catalysis using chiral quinidinium catalysts. nih.gov These methodologies underscore the importance of the azlactone scaffold in generating amino acid derivatives with controlled stereochemistry, which are essential for developing peptide-based therapeutics and probes for chemical biology.

| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity |

| Asymmetric Hydrogenation | Chiral Rh or Ru complexes | Chiral N-acylamino acids | High enantioselectivity (ee) |

| Asymmetric Trifluoromethylthiolation | Chiral Phase-Transfer Catalyst | 4-(Trifluoromethylthio)azlactones | High enantioselectivity (ee) |

| Asymmetric Michael Addition | Organocatalysts | Chiral γ-amino acid derivatives | Good to excellent stereoselectivity |

The oxazolinone ring is susceptible to nucleophilic attack, providing a direct route to various amino acid derivatives. The 1,5-bond cleavage of the ring through hydrolysis, alcoholysis, or aminolysis is a common synthetic strategy.

Hydrolysis: Treatment with a mild base like potassium hydroxide (B78521) followed by acidification cleaves the ring to produce 2-Benzoylamino-3-(2-furyl)propenoic acid.

Alcoholysis/Aminolysis: Reaction with alcohols or amines opens the ring to form the corresponding N-acylamino esters or amides. This reaction is fundamental in peptide synthesis, where the azlactone can act as an activated amino acid equivalent for coupling with another amino acid or peptide chain.

These transformations highlight the compound's utility as a protected and activated form of a dehydroamino acid, facilitating the synthesis of more complex peptide structures and other bioactive molecules.

Building Block for Complex Heterocyclic Scaffolds and Natural Product Analogs

The inherent reactivity of this compound makes it an ideal starting material for constructing more elaborate molecular architectures, particularly complex heterocyclic systems that are prevalent in natural products and medicinal chemistry.

The dienophilic and dipolarophilic nature of the exocyclic double bond allows it to participate in various cycloaddition reactions, leading to the formation of spirocyclic and fused-ring systems. A notable application is in [3+2] cycloaddition reactions. For instance, the reaction of azlactones with Schiff's bases derived from semicarbazide (B1199961) can lead to the formation of imidazolone (B8795221) intermediates. These intermediates can then undergo intramolecular cyclization to yield complex spiro-1,3,4-oxadiazoline structures. scispace.com

This reactivity is a powerful tool for generating molecular complexity from a relatively simple starting material. The synthesis of spiroisoxazolinoprolinate-based amino acids via the reaction of related methylene-prolinates with nitrile oxides further demonstrates the utility of cycloaddition strategies in creating densely functionalized spirocyclic systems. nih.govnih.gov

| Reaction Type | Reactant | Intermediate Product | Final Product |

| Reaction with Schiff's bases | Semicarbazide-derived Schiff's base | Imidazolone carbohydrazide | Spiro-1,3,4-oxadiazoline |

| [3+2] Cycloaddition | Nitrile Oxides | - | Spiroisoxazoline |

The versatile reactivity of this compound allows for its use as a foundational scaffold in combinatorial chemistry and the generation of chemical libraries for drug discovery. By reacting the azlactone with a diverse set of reactants (e.g., various amines, hydrazines, or dipolarophiles), a large number of distinct heterocyclic compounds can be synthesized. For example, its reaction with different hydrazines can lead to a library of pyrazole (B372694) or triazine derivatives. The ability to easily generate structural diversity around a core scaffold is a key advantage in the search for new bioactive compounds. scispace.com

Applications in Catalyst Development and Ligand Design

While this compound itself is not typically a final ligand, its core oxazoline (B21484) structure is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. nih.govmdpi.com The oxazoline ring is readily synthesized from chiral amino alcohols and can be incorporated into bidentate or tridentate ligands that coordinate with transition metals like palladium, iridium, copper, and rare-earth metals. nih.govnih.gov

These ligands, such as the well-known PHOX (phosphinooxazoline) or BOX (bisoxazoline) ligands, create a defined chiral environment around the metal center, enabling highly stereoselective transformations. nih.gov The synthesis of these ligands often involves precursors that share structural similarities with oxazolones or are derived from them. The development of oxazoline-containing ligands has been pivotal for advancements in asymmetric allylic alkylation, hydrogenation, cyclopropanation, and many other carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The continuous innovation in this area underscores the fundamental importance of the oxazoline motif in modern synthetic chemistry.

| Ligand Class | Common Metal | Typical Application |

| PHOX (Phosphinooxazoline) | Pd, Ir, Rh | Asymmetric Hydrogenation, Allylation |

| BOX (Bisoxazoline) | Cu, Zn, Mg | Asymmetric Diels-Alder, Aldol (B89426) reactions |

| PyBOX (Pyridine-bisoxazoline) | Cu, Sc, Ru | Asymmetric Friedel-Crafts, Cyclopropanation |

| Phebox (Bis(oxazolinyl)phenyl) | Rare-earth metals | Asymmetric Polymerization |

Ligands for Metal-Catalyzed Organic Transformations

There is a lack of documented evidence for the application of this compound as a ligand in metal-catalyzed organic transformations. The effectiveness of a molecule as a ligand hinges on its ability to coordinate with a metal center through electron-donating atoms, thereby influencing the metal's catalytic activity and selectivity.

Successful ligands in asymmetric catalysis often feature specific structural motifs, such as the nitrogen and phosphorus atoms in phosphinooxazoline (PHOX) ligands or the two nitrogen atoms in bis(oxazoline) (BOX) ligands, which form stable chelate rings with the metal. nih.govresearchgate.net These oxazoline-based ligands are valued for their modular synthesis and have been applied in a vast range of metal-catalyzed reactions. nih.gov Similarly, ligands incorporating furan (B31954) rings typically do so in the form of furyl phosphines, where the phosphorus atom acts as the primary donor to the metal center. researchgate.net The structural characteristics of this compound, where the nitrogen lone pair is delocalized within the ring system, make it a weak electron donor and thus not a prime candidate for a robust catalytic ligand. Research into oxazole-containing ligands for catalysis has focused on different structural frameworks, such as (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles, which have shown activity in polymerization reactions when complexed with vanadium. mdpi.com

Functional Materials Research Based on Oxazolone (B7731731) and Furan Derivatives

The combination of the oxazolone and furan rings in this compound creates a push-pull (D–π–A) electronic framework, making it and its derivatives highly valuable in materials science. sigmaaldrich.com These compounds exhibit interesting photophysical and electrochemical properties that are exploited in optoelectronics, chemical sensing, and polymer science.

Optoelectronic Materials (e.g., Photosensitive Devices, Nonlinear Optics)